
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is an organic compound with the molecular formula C10H9N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of more oxidized pyrazole derivatives.
Reduction: Formation of 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in binding to enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Uniqueness
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is unique due to its specific combination of a nitro group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
60759-53-7 |
|---|---|
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
5-methyl-2-(4-nitrophenyl)pyrazole-3,4-dione |
InChI |
InChI=1S/C10H7N3O4/c1-6-9(14)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3 |
Clé InChI |
QHYZPTONCBMSAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


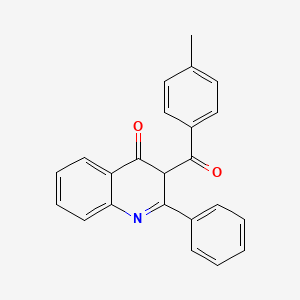
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)

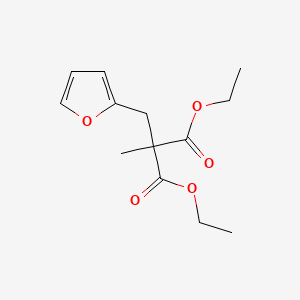
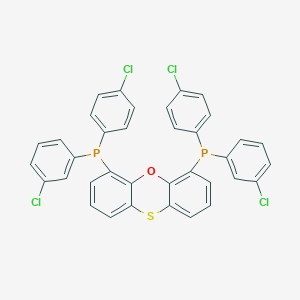

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
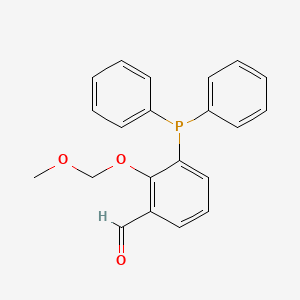
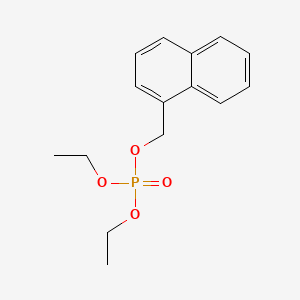
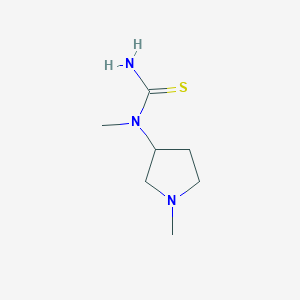
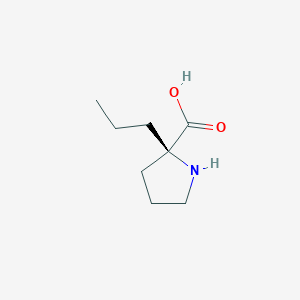
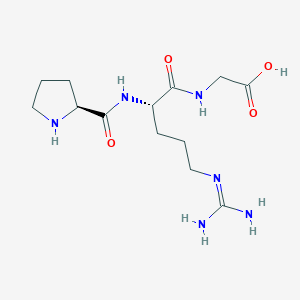
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
